REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1I.C([O-])([O-])=O.[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[F:58][C:59]([F:70])([F:69])[C:60]1[CH:65]=[CH:64][C:63]([C:66](=[O:68])[CH3:67])=[CH:62][CH:61]=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:67][C:66]([C:63]1[CH:64]=[CH:65][C:60]([C:59]([F:58])([F:69])[F:70])=[CH:61][CH:62]=1)=[O:68] |f:1.2.3,7.8.9|
|
Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)I
|
Name
|
Cs2CO3
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Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)C(C)=O)(F)F
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
63 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
dilution with saturated aqueous sodium hydrogen carbonate solution, the reaction mixture was filtered through a chem Elut® cartridge
|
Type
|
WASH
|
Details
|
by eluting with ethyl acetate
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Type
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CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by chromatography on silica gel eluting with a gradient of n-heptane/ethyl acetate
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CC(=O)C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |